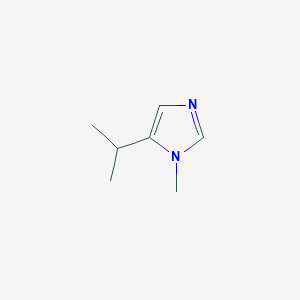

5-Isopropyl-1-methyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Isopropyl-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 1-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

作用機序

Target of Action

5-Isopropyl-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

5-Isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroimidazoles, and various substituted imidazole derivatives. These products have diverse applications in pharmaceuticals and materials science .

科学的研究の応用

Chemistry

5-Isopropyl-1-methyl-1H-imidazole serves as a crucial building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry facilitates the formation of metal complexes that are important in catalysis and materials science.

Biology

In biological research, this imidazole derivative is used to study enzyme mechanisms and as a probe in biological assays. Its interaction with biological targets can influence various biochemical pathways, leading to potential therapeutic applications .

Medicine

The compound is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting microbial infections and cancer. Its derivatives exhibit antibacterial, antifungal, and anticancer activities, making them suitable candidates for drug development .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against various pathogens. For instance, novel hybrids formed by combining this compound with other pharmacophores have shown enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has also investigated the anticancer properties of imidazole derivatives. A study demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through specific biochemical pathways .

類似化合物との比較

Similar Compounds

1-Methylimidazole: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

2-Methylimidazole: Substitution at the 2-position alters its electronic and steric properties.

4,5-Diphenylimidazole: Contains bulky phenyl groups, affecting its solubility and interaction with biological targets.

Uniqueness

5-Isopropyl-1-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors. This makes it a valuable compound in drug design and development.

生物活性

5-Isopropyl-1-methyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and potential applications.

Chemical Structure and Properties

This compound has a unique structure characterized by an isopropyl group attached to the imidazole ring. Its molecular formula is C7H11N3 with a molecular weight of approximately 135.18 g/mol. The structural features of this compound contribute to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Effects : These compounds have shown potential in inhibiting the growth of various pathogens.

- Anti-inflammatory Properties : They may modulate immune responses and reduce inflammation.

- Cytotoxicity : Some studies have indicated cytotoxic effects against cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Cyclization : Formation of the imidazole ring through cyclization techniques involving nitrogen-containing compounds.

These methods highlight the versatility of synthetic strategies available for preparing this compound.

Antimicrobial Activity

A study evaluated the antimicrobial potency of this compound against Pseudomonas aeruginosa, a significant pathogen in clinical settings. The compound demonstrated an IC50 value of approximately 10 µM, indicating moderate effectiveness in inhibiting bacterial growth. The structure–activity relationship (SAR) analysis suggested that modifications to the isopropyl group could enhance antimicrobial properties .

Anti-inflammatory Effects

This compound has been investigated for its potential to modulate inflammatory pathways. It was found to inhibit the IL-17 signaling pathway, which is crucial in various inflammatory diseases such as psoriasis and ankylosing spondylitis. This modulation was attributed to the compound's ability to interfere with cytokine production and signaling cascades .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on A549 adenocarcinoma cells. The compound exhibited a dose-dependent cytotoxic effect, with an IC50 value of 15 µM after 48 hours of treatment. This finding suggests potential applications in cancer therapy, warranting further investigation into its mechanism of action .

Case Study 2: Inhibition of Biofilm Formation

In another study focusing on Pseudomonas aeruginosa, it was found that this compound significantly reduced biofilm formation at concentrations above 20 µM. This property is particularly important in treating chronic infections where biofilms pose significant treatment challenges .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylimidazole | C4H6N2 | Lacks isopropyl group; simpler structure |

| Imidazole-2-carboxylic acid | C4H4N2O2 | Does not contain an alkyl substituent |

| 1-Methylimidazole-4-carboxylic acid | C5H6N2O2 | Different position of carboxylic group on ring |

The presence of the isopropyl substituent in this compound enhances its biological activity compared to simpler imidazoles, suggesting unique interactions within biological systems.

特性

IUPAC Name |

1-methyl-5-propan-2-ylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)7-4-8-5-9(7)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRBLARAXMEJES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。